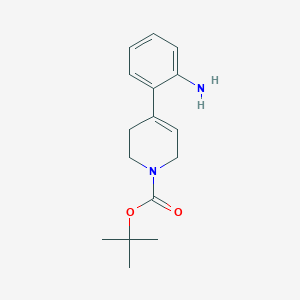

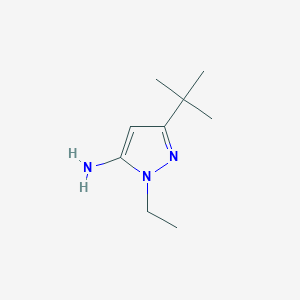

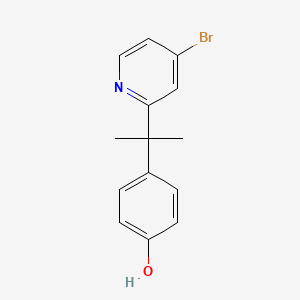

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Vue d'ensemble

Description

“tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate” is an ester-type organic compound that can be used as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity . Another study described the preparation of t-butyl esters of Nα-protected amino acid from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using various techniques such as 1H NMR, 13C NMR, IR, and Mass spectral data .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, t-butyl groups were attached at single cysteines of fragments of synaptotagmin-1, complexin-1, and the neuronal SNAREs by reaction with 5-(tert-butyldisulfaneyl)-2-nitrobenzoic acid (BDSNB), t-butyl iodoacetamide, or t-butyl acrylate .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, the molecular weight of “tert-Butyl carbamate” is 117.1463 .Applications De Recherche Scientifique

Synthetic Pathways and Applications in Anticancer Research

Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is identified as a critical intermediate for small molecule anticancer drugs. A novel synthetic method has been developed, yielding high efficiency and providing a significant step forward in the development of potential anticancer therapeutics. The compound serves as a scaffold for various small molecule inhibitors targeting the PI3K/AKT/mTOR pathway, crucial in cancer cell growth and survival. This pathway's dysregulation often leads to cancer progression, making it a primary target for new anticancer drugs. The versatility of this compound extends to the development of drugs for depression and cerebral ischemia treatment, showcasing its broad therapeutic potential (Zhang, Ye, Xu, & Xu, 2018).

Structural and Thermal Characterization

Further research has expanded on the chemical versatility of related tert-butyl dihydropyridine derivatives, including their synthesis, characterization, and the detailed study of their crystal and molecular structures. These compounds, such as 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, have been synthesized and analyzed using FTIR, 1H, and 13C NMR spectroscopy, and X-ray crystallographic analysis. The structural studies offer insights into their potential as intermediates in medicinal chemistry, particularly in designing novel compounds with specific biological activities (Çolak, Karayel, Buldurun, & Turan, 2021).

Polyamide Synthesis for Material Science Applications

In the field of material science, derivatives of tert-butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate have been utilized in synthesizing new polyamides with significant thermal stability and solubility. These polyamides, derived from ortho-linked bis(ether-carboxylic acid) or bis(ether amine) based on 4-tert-butylcatechol, demonstrate high thermal stability, making them suitable for various applications in the polymer industry. Their synthesis and the inherent properties of these polymers highlight the broad applicability of tert-butyl dihydropyridine derivatives beyond pharmaceuticals, extending to advanced materials (Hsiao, Yang, & Chen, 2000).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 4-(2-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-10-8-12(9-11-18)13-6-4-5-7-14(13)17/h4-8H,9-11,17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICNXTQNSADDQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 4-(2-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-bromo-N-[2-(1H-imidazol-1-yl)ethyl]pyridin-2-amine](/img/structure/B1526572.png)

![2-([(2-Aminoethyl)carbamoyl]amino)butanoic acid](/img/structure/B1526574.png)

![(1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-2-yl)methanol](/img/structure/B1526575.png)

![3-Amino-1-[1-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1526577.png)

![6-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1526586.png)